Thiophen-2-ol
Overview
Description
Thiophen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H4OS and its molecular weight is 100.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolytic Degradation of Thiophene
- Application : Ionizing radiation is used for the degradation of thiophene, a refractory organic pollutant in coal chemical wastewater. Thiophen-2-ol is identified as a degradation intermediate in this process. The study explores the impact of absorbed dose, initial concentration, and pH on thiophene degradation, revealing its complete degradation under specific conditions. This research suggests ionizing radiation as an effective technology for thiophene degradation in environmental applications (He, Wang, & Wang, 2021).
Thiophene-Based Organic Semiconductors
- Application : Thiophene-based π-conjugated organic small molecules and polymers are significant in material chemistry, particularly as organic semiconductors. They are used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) owing to their diverse properties, despite their simple and similar molecular structures (Turkoglu, Cinar, & Ozturk, 2017).
Naturally Occurring Thiophenes
- Application : Naturally occurring thiophenes, derived from plants in the Asteraceae family, have a range of biological properties like antimicrobial, antiviral, and anticancer activities. These compounds are used in various research areas, indicating their therapeutic and biological significance (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).
Therapeutic Importance of Synthetic Thiophene
- Application : Synthetic thiophene and its derivatives display a wide range of therapeutic properties and applications in medicinal chemistry. They are effective in treating various diseases and disorders, including anti-inflammatory, anti-psychotic, and anti-cancer applications. This highlights their importance in drug development and pharmaceutical research (Shah & Verma, 2018).
Microbial Metabolism of Thiophen-2-carboxylate
- Application : Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source reveals insights into microbial metabolism. This study contributes to understanding the biodegradation pathways and potential environmental applications of thiophene compounds (Cripps, 1973).
Linear and Nonlinear Optical Properties of Thiophene
- Application : Thiophene-based compounds exhibit significant linear and nonlinear optical properties, making them suitable for applications in nonlinear optics. Their strong absorption in the UV-visible region and high quantum efficiencies make them ideal for a variety of optoelectronic applications (Vivas et al., 2011).
Versatile Use in Materials Science
- Application : Thiophene-based materials are extensively used in electronic and optoelectronic devices and for selective detection of biopolymers. Their semiconductor and fluorescent properties have led to diverse applications in material science (Barbarella, Melucci, & Sotgiu, 2005).
Safety and Hazards
While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.
Mechanism of Action
Target of Action
Thiophen-2-ol, like other thiophene derivatives, is known to interact with a variety of biological targets. These compounds have been found to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . .
Mode of Action
For instance, some thiophene-based drugs, such as suprofen, act as nonsteroidal anti-inflammatory drugs , while others, like articaine, function as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiophene derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
Action Environment
It is known that the atmospheric oxidation of thiophene can occur, initiated by the hydroperoxyl radical . This suggests that environmental factors such as the presence of certain radicals could potentially influence the action of thiophene derivatives.
Biochemical Analysis
Biochemical Properties
Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
thiophen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMPOCLULGAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447920 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-58-7 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.